molecular formula C20H16N2O4S2 B2846529 2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 459421-31-9

2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2846529
CAS No.: 459421-31-9
M. Wt: 412.48
InChI Key: IQZYBWBKTMTKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic compound with significant applications in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which imparts distinct physical and chemical properties. Its utility spans various scientific research domains, owing to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multi-step organic reactions. The process often starts with the construction of the core thiophene ring, followed by the addition of cyano and pyrrolidinone groups through controlled reactions. Key steps include:

  • Cyclization: : Formation of the tetrahydrobenzo[b]thiophene ring from appropriate precursors.

  • Nitrile Introduction: : Introduction of the cyano group through reactions like nucleophilic substitution.

  • Pyrrolidinone Attachment: : Attachment of the pyrrolidinone moiety via amide or ester bond formation.

  • Thioester Formation: : Incorporation of the benzoic acid derivative through thiol-ene reactions or similar methodologies.

Industrial Production Methods

Industrial-scale production often leverages more efficient catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as flow chemistry and green chemistry principles are employed to scale up the synthesis while minimizing environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions, employing agents such as lithium aluminum hydride, can yield reduced forms of the compound with altered reactivity.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, allowing the introduction or replacement of functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogens, nucleophiles like amines or thiols.

  • Conditions: : Reactions typically require specific solvents, temperature control, and catalysts to proceed efficiently.

Major Products

The primary products depend on the nature of the reactions:

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Reduced benzoic acid derivatives.

  • Substitution: : Derivatives with modified functional groups.

Scientific Research Applications

Chemistry

  • Synthetic Intermediate: : Used in the synthesis of more complex organic molecules.

  • Catalyst Development: : Exploration of its potential as a catalyst or catalyst precursor in various organic reactions.

Biology

  • Biological Probes: : Utilized in the development of probes for studying biological processes.

  • Enzyme Inhibition: : Research into its potential as an inhibitor for specific enzymes.

Medicine

  • Drug Development: : Investigation into its pharmacological properties and potential as a therapeutic agent.

  • Diagnostic Tools: : Use in the development of diagnostic assays for detecting specific biomarkers.

Industry

  • Material Science: : Application in the development of novel materials with unique properties.

  • Agriculture: : Exploration of its potential as a component in agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic Acid Derivatives: : Compounds like methyl benzoate and salicylic acid share structural similarities but differ in their functional groups and biological activities.

  • Thiophene Derivatives: : Thiophene-2-carboxylic acid and its derivatives have comparable thiophene rings but exhibit different chemical reactivities and applications.

  • Pyrrolidinone Compounds: : N-ethyl-2-pyrrolidone and related compounds share the pyrrolidinone moiety but differ in their overall chemical structures and uses.

Uniqueness

What sets 2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid apart is its unique combination of functional groups, which endow it with a distinct set of chemical and biological properties. This combination allows for a wide range of applications across different scientific and industrial fields, making it a valuable compound for research and development.

Feel free to dive into any specific section you find most interesting!

Properties

IUPAC Name

2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S2/c21-10-13-11-5-1-3-7-14(11)28-19(13)22-17(23)9-16(18(22)24)27-15-8-4-2-6-12(15)20(25)26/h2,4,6,8,16H,1,3,5,7,9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZYBWBKTMTKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C(=O)CC(C3=O)SC4=CC=CC=C4C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.